molecular formula C15H26O B1253013 4-epi-Cubebol

4-epi-Cubebol

Cat. No. B1253013
M. Wt: 222.37 g/mol
InChI Key: KONGRWVLXLWGDV-DEPYFDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-4-epi-cubebol is a sesquiterpenoid consisting of octahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-3-ol carrying two additional methyl substituents at positions 3 and 7 as well as an isopropyl substituent at position 4 (the 3S,3aS,3bS,4R,7S,7aS diastereomer). It is a sesquiterpenoid, a tertiary alcohol and a carbotricyclic compound.

Scientific Research Applications

  • Isolation from Natural Sources : 4-epi-Cubebol was isolated for the first time from the brown alga Taonia atomaria, collected in the North Adriatic sea. This study highlights the presence of 4-epi-Cubebol in natural sources and suggests potential for further exploration in natural product chemistry (De Rosa, Giulio, Iodice, & Zavodink, 1994).

  • Larvicidal Activities : A study investigated the larvicidal activities of extractives from black heartwood-type Cryptomeria japonica against mosquitoes, identifying 4-epi-Cubebol as one of the major compounds. This research indicates the potential use of 4-epi-Cubebol in developing natural larvicides (Gu et al., 2009).

  • Synthetic Pathways : Research on the synthesis of Cubebol and related compounds from (−)-carvone describes methods that could potentially be applied to the synthesis of 4-epi-Cubebol, thus contributing to the field of synthetic organic chemistry (Torii & Okamoto, 1976).

  • Chemical Changes During Processing : A study on the chemical changes in terpenes of sugi (Cryptomeria japonica) wood during steam drying found that components like 4-epi-Cubebol disappeared in the steam-dried wood. This suggests the stability of 4-epi-Cubebol under certain conditions, relevant for industrial processing and wood chemistry (Matsushita et al., 2008).

  • Role in Natural Product Chemistry : The presence of 4-epi-Cubebol in various natural sources like Chamaecyparis obtusa leaf oil, as identified in a study, underscores its significance in the field of natural product chemistry and essential oil research (Hieda et al., 1996).

properties

Product Name

4-epi-Cubebol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1S,4S,5S,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]decan-4-ol

InChI

InChI=1S/C15H26O/c1-9(2)11-6-5-10(3)15-8-7-14(4,16)13(15)12(11)15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12-,13+,14-,15-/m0/s1

InChI Key

KONGRWVLXLWGDV-DEPYFDJDSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H]2[C@@]13[C@H]2[C@@](CC3)(C)O)C(C)C

Canonical SMILES

CC1CCC(C2C13C2C(CC3)(C)O)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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